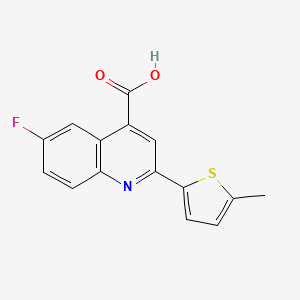![molecular formula C23H32N2O3 B4268399 2-ethoxy-6-{[3-(2-hydroxyethyl)-4-(2-methylbenzyl)-1-piperazinyl]methyl}phenol](/img/structure/B4268399.png)
2-ethoxy-6-{[3-(2-hydroxyethyl)-4-(2-methylbenzyl)-1-piperazinyl]methyl}phenol
Descripción general
Descripción
2-ethoxy-6-{[3-(2-hydroxyethyl)-4-(2-methylbenzyl)-1-piperazinyl]methyl}phenol is a chemical compound that has been widely studied for its potential applications in scientific research. This compound is also known as TAK-659 and has been found to have a wide range of effects on various biochemical and physiological processes in the body. In
Mecanismo De Acción
TAK-659 works by inhibiting the activity of a protein called Bruton's tyrosine kinase (BTK). BTK is a key regulator of various signaling pathways in the body and plays a critical role in the development and function of immune cells. By inhibiting BTK, TAK-659 can suppress the activity of immune cells, leading to a reduction in inflammation and the growth of cancer cells.
Biochemical and Physiological Effects
TAK-659 has a wide range of biochemical and physiological effects on the body. In addition to its anti-tumor and immunosuppressive effects, TAK-659 has also been found to have anti-inflammatory properties. Studies have shown that TAK-659 can reduce the production of inflammatory cytokines, such as TNF-alpha and IL-6, and can inhibit the activity of immune cells, such as B cells and T cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using TAK-659 in lab experiments is its potency and specificity. TAK-659 has been found to be highly effective in inhibiting the activity of BTK, making it a valuable tool for studying the role of BTK in various biological processes. However, one of the limitations of using TAK-659 in lab experiments is its potential toxicity. TAK-659 can cause adverse effects on the liver and kidneys, and care must be taken when using this compound in studies.
Direcciones Futuras
There are several future directions for research on TAK-659. One area of research is in the development of new cancer treatments based on TAK-659. Researchers are exploring the use of TAK-659 in combination with other cancer drugs to improve their efficacy and reduce side effects. Another area of research is in the development of new immunosuppressive drugs based on TAK-659. Researchers are investigating the potential of TAK-659 in treating autoimmune diseases and transplant rejection. Finally, researchers are also exploring the use of TAK-659 in other areas of research, such as neuroscience and infectious diseases.
Aplicaciones Científicas De Investigación
TAK-659 has been studied extensively for its potential applications in scientific research. One of the most promising areas of research for TAK-659 is in the treatment of cancer. Studies have shown that TAK-659 has potent anti-tumor activity and can inhibit the growth of various cancer cell lines. TAK-659 has also been found to be effective in treating autoimmune diseases, such as rheumatoid arthritis and lupus, by suppressing the immune system.
Propiedades
IUPAC Name |
2-ethoxy-6-[[3-(2-hydroxyethyl)-4-[(2-methylphenyl)methyl]piperazin-1-yl]methyl]phenol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H32N2O3/c1-3-28-22-10-6-9-20(23(22)27)15-24-12-13-25(21(17-24)11-14-26)16-19-8-5-4-7-18(19)2/h4-10,21,26-27H,3,11-17H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YEUOMUONFJJRNS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC(=C1O)CN2CCN(C(C2)CCO)CC3=CC=CC=C3C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H32N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![ethyl 2-[(2,5-dimethyl-3-furoyl)amino]-3-thiophenecarboxylate](/img/structure/B4268336.png)
![6-tert-butyl-N-(3,5-dioxo-4-azatricyclo[5.2.2.0~2,6~]undec-8-en-4-yl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B4268352.png)
![methyl 2-[({[2-(3,4-dimethoxyphenyl)ethyl]amino}carbonothioyl)amino]-5-ethyl-3-thiophenecarboxylate](/img/structure/B4268360.png)
![methyl 5-ethyl-2-({[(4-methylbenzyl)amino]carbonothioyl}amino)-3-thiophenecarboxylate](/img/structure/B4268372.png)
![1-[(5-chloro-2-thienyl)sulfonyl]-4-[(4-fluorophenyl)sulfonyl]piperazine](/img/structure/B4268374.png)
![4-[(3,4-difluorophenyl)sulfonyl]-2,6-dimethylmorpholine](/img/structure/B4268380.png)
![methyl 2-({[(4-chlorobenzyl)amino]carbonothioyl}amino)-5-ethyl-3-thiophenecarboxylate](/img/structure/B4268404.png)
![methyl 5-methyl-2-[({[3-(4-morpholinyl)propyl]amino}carbonothioyl)amino]-3-thiophenecarboxylate](/img/structure/B4268407.png)

![methyl 5-methyl-2-({[(4-pyridinylmethyl)amino]carbonothioyl}amino)-3-thiophenecarboxylate](/img/structure/B4268416.png)

![3-cycloheptyl-2-mercapto-6-methylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B4268442.png)